2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with formic acid or an equivalent reagent to form the benzimidazole core.
Introduction of Chlorobenzyl Group: The benzimidazole core is then reacted with 2-chlorobenzyl chloride in the presence of a base to introduce the chlorobenzyl group.
Thioether Formation: The resulting compound is treated with a thiol reagent to form the thioether linkage.
Hydrazide Formation: The thioether compound is then reacted with hydrazine hydrate to form the acetohydrazide.
Schiff Base Formation: Finally, the acetohydrazide is condensed with 2,4-dihydroxybenzaldehyde to form the desired compound.
Chemical Reactions Analysis
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide can be compared with other benzimidazole derivatives:
Properties
Molecular Formula |
C23H19ClN4O3S |
---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H19ClN4O3S/c24-18-6-2-1-5-16(18)13-28-20-8-4-3-7-19(20)26-23(28)32-14-22(31)27-25-12-15-9-10-17(29)11-21(15)30/h1-12,29-30H,13-14H2,(H,27,31)/b25-12+ |
InChI Key |
YPVNJLGAJSQPHQ-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C=C(C=C4)O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C=C(C=C4)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.